molecular formula C13H11IN2O B3051194 N-(4-Iodo-2-methylphenyl)nicotinamide CAS No. 319428-83-6

N-(4-Iodo-2-methylphenyl)nicotinamide

Cat. No.: B3051194
CAS No.: 319428-83-6
M. Wt: 338.14 g/mol
InChI Key: GJIODWMWVXVWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Iodo-2-methylphenyl)nicotinamide (CAS 319428-83-6) is a chemical compound with a molecular formula of C13H11IN2O and a molecular weight of 338.14 g/mol . This nicotinamide derivative is designed for research applications and is not intended for human or veterinary use. The compound features a nicotinamide moiety linked to a 4-iodo-2-methylphenyl group. The core nicotinamide structure is a form of vitamin B3 and a fundamental precursor to essential coenzymes like nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular energy metabolism and redox biology . Derivatives of nicotinamide are therefore of significant interest in biochemical research, particularly as potential inhibitors of NAD+-dependent enzymes. Notably, structurally related nicotinamide derivatives have been investigated for their utility as inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key target in inflammation research . Other nicotinamide derivatives have also been explored as SIRT1 inhibitors and potassium channel openers, such as the antianginal drug Nicorandil, highlighting the versatility of this chemical class in pharmacological studies . The specific incorporation of a 4-iodo-2-methylphenyl substituent in this compound is a strategic feature in medicinal chemistry. The iodine atom serves as a prominent halogen, which can be leveraged to influence the molecule's physicochemical properties and its interactions with biological targets. Iodine can participate in halogen bonding with electron-rich atoms in protein binding sites, potentially enhancing binding affinity and selectivity . Furthermore, iodine-containing aromatic rings are valuable building blocks in pharmaceutical manufacturing, often used in the synthesis of various therapeutic agents and imaging probes . The adjacent methyl group on the phenyl ring can contribute to binding interactions through hydrophobic effects and may help optimize the molecule's pharmacokinetic profile . This specific substitution pattern creates a unique molecular scaffold hypothesized to exhibit novel or enhanced biological activities, making it a valuable tool for researchers exploring new enzyme inhibitors or molecular probes in drug discovery and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIODWMWVXVWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354163
Record name N-(4-IODO-2-METHYLPHENYL)NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319428-83-6
Record name N-(4-IODO-2-METHYLPHENYL)NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Iodo 2 Methylphenyl Nicotinamide

Strategic Approaches to Constructing the N-(4-Iodo-2-methylphenyl)nicotinamide Scaffold

The core structure of this compound is assembled through the formation of an amide bond between two key building blocks: 4-iodo-2-methylaniline (B78855) and a derivative of nicotinic acid. The synthetic approaches are therefore designed to efficiently prepare these precursors and facilitate their coupling.

Amide Bond Formation via Coupling Reactions

The pivotal step in the synthesis of this compound is the creation of the amide bond. This is typically achieved through the reaction of an activated nicotinic acid derivative with 4-iodo-2-methylaniline. A common and effective method is the Schotten-Baumann reaction, which involves the use of an acyl chloride.

In this approach, nicotinic acid is first converted to its more reactive acyl chloride derivative, nicotinoyl chloride. This is often accomplished by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with 4-iodo-2-methylaniline in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, a variety of modern coupling reagents can be employed to facilitate the direct amidation of nicotinic acid with 4-iodo-2-methylaniline. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Phosphonium Salts: Including (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).

Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final product.

Synthesis of the 4-Iodo-2-methylphenylamine Intermediate

The aniline (B41778) precursor, 4-iodo-2-methylaniline, is a crucial component of the final molecule. A well-established method for its synthesis is the aromatic Finkelstein reaction. This reaction allows for the conversion of an aryl bromide to an aryl iodide.

In a typical procedure, 2-methyl-4-bromoaniline is treated with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst. chemicalbook.com The reaction is often carried out in a solvent such as 1,4-dioxane (B91453) and may require the use of a ligand, for instance N,N'-dimethylethylenediamine, to facilitate the reaction. chemicalbook.com The reaction mixture is heated to drive the halogen exchange, and upon completion, the desired 4-iodo-2-methylaniline can be isolated and purified. chemicalbook.com

Starting MaterialReagentsCatalystLigandSolventTemperature
2-Methyl-4-bromoanilineSodium Iodide (NaI)Copper(I) Iodide (CuI)N,N'-Dimethylethylenediamine1,4-Dioxane110 °C

Derivatization of Nicotinic Acid or its Derivatives

To facilitate the amide bond formation, nicotinic acid is typically activated. The most common derivatization is its conversion to nicotinoyl chloride. This is generally achieved by reacting nicotinic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, often in excess and sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically refluxed, and the excess thionyl chloride is subsequently removed under reduced pressure to yield nicotinoyl chloride, often as its hydrochloride salt.

Another common reagent for this conversion is oxalyl chloride. The reaction with oxalyl chloride can be performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature, often with a catalytic amount of DMF.

Synthesis of Related N-Aryl-Nicotinamide and Substituted Anilide Analogs

The synthetic methodologies used to create this compound can be readily adapted to produce a wide array of related analogs. This allows for the systematic exploration of structure-activity relationships by modifying both the aryl and nicotinamide (B372718) portions of the molecule.

Exploration of Diverse Aryl and Nicotinamide/Pyridine Modifications

The synthesis of N-aryl-nicotinamide analogs involves the coupling of various substituted anilines with either nicotinic acid or its modified derivatives. By starting with a diverse range of anilines, analogs with different substitution patterns on the phenyl ring can be prepared. Similarly, using substituted nicotinic acids allows for modifications on the pyridine ring.

For instance, the synthesis of N-(thiophen-2-yl)nicotinamide derivatives has been reported, where substituted nicotinic acids were first converted to their acyl chlorides using oxalyl chloride, and then reacted with various substituted thiophen-2-amines. mdpi.com This highlights the versatility of the amide coupling strategy in incorporating a wide range of heterocyclic and substituted aryl moieties. The yields of these reactions can vary depending on the specific substrates and reaction conditions employed.

Nicotinic Acid DerivativeAmine DerivativeCoupling MethodYield
5,6-dichloronicotinoyl chlorideMethyl 4-cyano-3-methyl-5-aminothiophene-2-carboxylateAcyl Chloride Coupling75% mdpi.com
5,6-dichloronicotinoyl chlorideIsopropyl 4-cyano-3-methyl-5-aminothiophene-2-carboxylateAcyl Chloride Coupling71% mdpi.com
5,6-dichloronicotinoyl chlorideN-methyl-4-cyano-3-methyl-5-aminothiophene-2-carboxamideAcyl Chloride Coupling68% mdpi.com
5,6-dichloronicotinoyl chlorideN-cyclopropyl-4-cyano-3-methyl-5-aminothiophene-2-carboxamideAcyl Chloride Coupling69% mdpi.com

Reductive Amination Strategies in Analog Synthesis

Reductive amination provides an alternative and powerful strategy for the synthesis of analogs where the amine component itself is constructed. This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgchemistrysteps.com

This strategy is particularly useful for synthesizing analogs with more complex amine side chains. A variety of reducing agents can be used for the reduction step, with common choices including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound. commonorganicchemistry.com

Reductive amination can be performed as a one-pot reaction, where the carbonyl compound, amine, and reducing agent are all combined. wikipedia.org The reaction conditions, such as solvent and pH, can be optimized to favor imine formation and subsequent reduction. This methodology offers a versatile approach to introduce a wide range of substituents on the nitrogen atom of the anilide, thereby expanding the library of accessible analogs.

Reducing AgentTypical SolventsKey Characteristics
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Water-sensitive, not compatible with methanol. commonorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Not water-sensitive, Lewis acids can be added for less reactive substrates. commonorganicchemistry.com
Sodium borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes and ketones, added after imine formation. commonorganicchemistry.com

Multi-step Synthetic Sequences for Complex Derivatives

The transformation of this compound into more complex derivatives is exemplified by its use in multi-step synthetic sequences. A common strategy involves an initial palladium-catalyzed cross-coupling reaction, followed by further chemical modifications of the newly introduced functional groups. These sequences are crucial in medicinal chemistry for the construction of novel compounds with potential biological activity.

A key example of such a sequence is the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene (B144264). This reaction introduces a phenylethynyl group at the 4-position of the methylphenyl ring. The resulting compound, N-(2-methyl-4-(phenylethynyl)phenyl)nicotinamide, can then undergo further transformations. For instance, the alkyne moiety can be hydrated to form a ketone, or it can participate in cycloaddition reactions to generate various heterocyclic systems.

Another important multi-step pathway involves the Buchwald-Hartwig amination. This reaction allows for the coupling of this compound with a primary or secondary amine. For example, reaction with aniline would yield N-(4'-amino-[1,1'-biphenyl]-4-yl)-N'-(2-methylphenyl)nicotinamide. The newly introduced amino group can then be further functionalized, for instance, by acylation or by reaction with isocyanates to form urea (B33335) derivatives, significantly increasing the molecular complexity and diversity of the resulting products.

These multi-step sequences often require careful planning and optimization of reaction conditions to ensure high yields and purity at each step. The choice of catalysts, ligands, bases, and solvents plays a critical role in the success of these synthetic endeavors.

Table 1: Key Multi-step Synthetic Reactions

Starting Material Reaction Type Reagents & Conditions Product
This compound Sonogashira Coupling Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, reflux N-(2-methyl-4-(phenylethynyl)phenyl)nicotinamide

Purification and Analytical Characterization Techniques for Synthetic Products

The successful synthesis of derivatives from this compound relies heavily on robust purification and characterization techniques to ensure the identity and purity of the final products.

Chromatographic Purification Methods

Column chromatography is the most frequently employed method for the purification of synthetic products derived from this compound. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. A gradient of solvents, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is often used to elute the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TLC), which allows for the identification and collection of fractions containing the desired product.

For instance, after a Sonogashira coupling reaction, the crude product mixture, containing the desired coupled product, unreacted starting materials, and catalyst residues, is subjected to column chromatography to isolate the pure N-(2-methyl-4-(phenylethynyl)phenyl)nicotinamide.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)

Once purified, the synthetic products are subjected to a battery of spectroscopic techniques to confirm their chemical structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a derivative, characteristic shifts and coupling patterns of the aromatic protons on the nicotinamide and methylphenyl rings, as well as the signals from the newly introduced functional groups, provide definitive evidence of the successful transformation. For example, in the ¹H NMR spectrum of N-(2-methyl-4-(phenylethynyl)phenyl)nicotinamide, the appearance of signals corresponding to the protons of the phenylacetylene group would confirm the success of the Sonogashira coupling.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula of the product. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands, such as the N-H and C=O stretching vibrations of the amide group, and the C≡C stretching of an alkyne, can confirm the integrity of the core structure and the successful introduction of new functionalities.

Table 2: Spectroscopic Data for a Representative Derivative

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z) IR (cm⁻¹)

In Vitro Biological Activity Profiling of N 4 Iodo 2 Methylphenyl Nicotinamide

Investigations into Enzyme Inhibition Capabilities

Detailed searches for studies on the enzyme inhibition properties of N-(4-Iodo-2-methylphenyl)nicotinamide did not yield any specific results. The following subsections detail the lack of available data for each specified enzyme.

Evaluation of Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition

No published studies were identified that evaluated the inhibitory effects of this compound on Nicotinamide N-Methyltransferase (NNMT).

Enzyme Kinetic Studies (e.g., Ki, IC50 determination)

There is no available data regarding the enzyme kinetics, such as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound against NNMT.

Mechanism of NNMT Inhibition

The mechanism by which this compound may inhibit NNMT has not been investigated or reported in the scientific literature.

Assessment of Poly(ADP-Ribose) Polymerase-1 (PARP-1) Modulation

No research detailing the modulation of Poly(ADP-Ribose) Polymerase-1 (PARP-1) by this compound could be located.

Studies on Sirtuin (SIRT1) Activity Regulation

There are no available studies on the regulation of Sirtuin 1 (SIRT1) activity by this compound.

Exploration of Other Potential Enzyme Targets (e.g., p38 kinase, β-glucuronidase, EphA2 receptor)

A search for the activity of this compound against other potential enzyme targets, specifically p38 kinase, β-glucuronidase, and the EphA2 receptor, did not yield any relevant research findings.

Cellular-Level Biological Assays

No studies detailing the in vitro evaluation of this compound against Mycobacterium tuberculosis H37Rv, Mycobacterium kansasii, or any other mycobacterial strains were identified.

There is no available data from cellular-level biological assays to characterize the anti-cancer activity of this compound.

Specific studies measuring the antiproliferative and pro-apoptotic effects of this compound in cancer cell lines have not been reported in the scientific literature.

No published research was found that investigates the neuroprotective potential of this compound in neuronal cell models.

Data regarding the modulation of anti-inflammatory responses by this compound in cellular systems is not available in the current body of scientific literature.

There are no accessible research findings on the effects of this compound on epidermal differentiation or skin barrier function.

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Structural Determinants for Biological Activity

Impact of Substitutions on the Nicotinamide (B372718) Ring

No data is available on how modifying the nicotinamide ring of N-(4-Iodo-2-methylphenyl)nicotinamide affects its biological activity.

Influence of the Iodo- and Methyl- Substituents on the Phenyl Ring

Specific studies comparing this compound with analogs bearing different substituents at the 2- and 4-positions of the phenyl ring are not available. This prevents a detailed analysis of the specific roles of the iodo and methyl groups.

Role of the Amide Linker and its Conformational Flexibility

While the amide linker is generally important, there is no specific information on its conformational properties and influence on the activity of this compound.

Analog Design and Synthesis for SAR Exploration

Systematic Modification of the this compound Core

There are no published studies on the systematic design and synthesis of analogs based on the this compound core to explore its SAR.

Comparative Analysis of Homologs and Isomers

No literature is available that provides a comparative analysis of the biological activities of homologs and isomers of this compound.

A comprehensive search of scientific literature has revealed no specific studies on the Quantitative Structure-Activity Relationship (QSAR) modeling of the chemical compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested structure focusing on the development of 2D and 3D-QSAR models and the application of statistical and machine learning approaches for activity prediction specifically for this compound. The requested data tables and detailed research findings on this topic are not available in the public domain.

Further research on the biological activities of this compound and its analogs would be required to generate the data necessary for the development of the QSAR models as outlined in the user's request.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. sciepub.com It is widely employed in structure-based drug design to forecast the interaction between a small molecule ligand and a protein's binding site. nih.govnih.gov

Molecular docking simulations are instrumental in predicting how a ligand like N-(4-Iodo-2-methylphenyl)nicotinamide might bind to a target protein and in estimating the strength of this interaction, often expressed as a binding affinity or docking score. sciepub.comnih.gov A lower binding energy value typically indicates a more stable and favorable protein-ligand complex. nih.gov

Table 1: Example Binding Affinities of Nicotinamide (B372718) Derivatives Against Various Protein Targets This table presents data for related nicotinamide derivatives to illustrate typical results from molecular docking studies.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)
Nicotinamide-Hydrazone DerivativeVEGFR-2-38.36
Nicotinamide RibosideSARS-CoV-2 PLpro-6.4
NMN (Nicotinamide Mononucleotide)SARS-CoV-2 PLpro-6.5
Lopinavir (Reference)SARS-CoV-2 PLpro-7.3
Nicotinamide Derivative 7 TNF-α-8.54
Nicotinamide Derivative 10 TNF-α-9.12

Data sourced from multiple studies on various nicotinamide derivatives. nih.govnih.govnih.govmdpi.com

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of the ligand within the protein's active site, revealing specific atomic interactions. This allows for the identification of key amino acid residues that are critical for binding. nih.govnih.gov These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For example, in docking studies of nicotinamide derivatives against VEGFR-2, specific hydrogen bonds and hydrophobic interactions with residues in the kinase domain are often identified as crucial for inhibitory activity. Understanding which residues—such as those in the hinge region or the DFG motif of a kinase—form these critical contacts is essential. nih.gov Similarly, analyses of other ligand-protein complexes have pinpointed specific residues that, if mutated, could abolish binding, confirming their importance. nih.govresearchgate.net This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could enhance binding by forming additional or stronger interactions with these key residues. researchgate.net

The insights gained from molecular docking—namely the binding mode and key interactions—form the foundation for the rational design of new derivatives. nih.gov By observing how a parent molecule like this compound fits into a target's active site, chemists can propose modifications to its structure to improve its properties.

This process may involve:

Adding or modifying functional groups to form new hydrogen bonds with previously unengaged residues in the active site.

Extending a part of the molecule to reach into a nearby hydrophobic pocket, thereby increasing van der Waals interactions.

This strategy has been effectively used in the development of various nicotinamide-based compounds. For instance, new derivatives have been designed by splicing nicotinic acid with other heterocyclic structures to create potent fungicides. mdpi.com In another case, new VEGFR-2 inhibitors were designed based on the essential structural features of known active compounds, leading to derivatives with sub-micromolar inhibitory activity. nih.govmdpi.com This iterative cycle of design, docking, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic and structural properties of a molecule. nih.gov These methods are used to complement experimental data and to explain the behavior of molecules at a subatomic level.

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. researchgate.net DFT methods, such as B3LYP combined with a basis set like 6-311G++(d,p), are commonly used for this purpose. nih.govnih.gov

For a molecule like this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles. This includes the relative orientation of the iodomethylphenyl ring and the nicotinamide ring, which is crucial for how the molecule presents itself to a biological target. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies, identifying the most likely shapes the molecule will adopt. researchgate.net Studies on structurally similar compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, have utilized DFT for full geometry optimization to serve as a basis for further spectroscopic and electronic analysis. researchgate.netchemrxiv.org

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. researchgate.net It uses a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine (B92270) ring, highlighting these areas as primary sites for hydrogen bonding. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small energy gap suggests that the molecule is highly polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For the structurally related compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the HOMO-LUMO gap was calculated to be 0.834 eV, indicating a reactive molecule. researchgate.net Similar calculations for this compound would provide fundamental insights into its stability and electronic transition properties. nih.gov

Table 2: Example Frontier Orbital Energies from DFT Calculations This table presents data for a structurally similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, to illustrate typical results from quantum chemical calculations.

ParameterCalculated Value (eV)Implication
EHOMO-5.934Energy of the highest occupied molecular orbital
ELUMO-5.100Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)0.834Indicates high chemical reactivity
Chemical Potential (µ)-5.517Measures the tendency of electrons to escape
Global Hardness (η)0.417Measures resistance to change in electron distribution
Electrophilicity Index (ω)36.496Describes the ability to accept electrons

Data adapted from DFT studies on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery and design, MD simulations provide valuable insights into the behavior of a ligand, such as this compound, when it interacts with its biological target, typically a protein receptor. These simulations can elucidate the stability of the ligand-receptor complex, the key interactions that maintain this complex, and the influence of the surrounding solvent environment. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can generate a trajectory that describes how the positions and velocities of these atoms change over time, offering a dynamic view of molecular interactions. mdpi.com

Study of Ligand-Receptor Complex Stability and Dynamics

While specific molecular dynamics simulation studies on this compound are not extensively available in publicly accessible literature, the methodology to assess its complex stability with a given receptor is well-established through studies of analogous nicotinamide derivatives. Such a study would involve several key analyses to understand the dynamics and stability of the complex.

The stability of a ligand-receptor complex is crucial for its biological function. MD simulations can predict this stability by analyzing various parameters over the simulation time. One common metric is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure over time. A stable complex will typically exhibit a low and converging RMSD value, indicating that it is not undergoing major conformational changes. For instance, in simulations of other nicotinamide derivatives targeting receptors like VEGFR-2, stable RMSD values for the complex are indicative of a stable binding mode. researchgate.net

Furthermore, the binding free energy of the ligand-receptor complex is a quantitative measure of its stability. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate this energy from the MD simulation trajectory. Lower binding free energies correspond to more stable complexes. In studies of other complex molecules, a significant portion of the binding energy is often attributed to van der Waals and electrostatic interactions. nih.gov

The following table illustrates the types of data that would be generated in a hypothetical MD simulation study of this compound with a target receptor, based on findings for analogous compounds.

ParameterHypothetical ValueInterpretation
RMSD of Complex 1.5 ± 0.3 ÅIndicates good conformational stability of the complex.
Ligand RMSD 0.8 ± 0.2 ÅShows the ligand is stably bound in the active site.
Binding Free Energy (ΔG) -45.5 kcal/molSuggests a strong and favorable binding affinity.
Key H-Bonds Amide N-H with Asp1046Highlights a critical interaction for complex stability.

This is a hypothetical data table for illustrative purposes.

Analysis of Solvent Effects on Binding Interactions

The solvent, typically water in biological systems, plays a crucial role in mediating ligand-receptor interactions. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of their effects on the binding process. The presence of water molecules at the binding interface can either stabilize or destabilize the complex.

One of the primary ways solvents influence binding is through the hydrophobic effect. The nonpolar parts of the this compound, such as the iodomethylphenyl group, would tend to be shielded from the aqueous solvent by fitting into a hydrophobic pocket of the receptor. This release of ordered water molecules from the nonpolar surfaces into the bulk solvent is entropically favorable and can be a major driving force for binding.

Water molecules can also form bridges between the ligand and the receptor, thereby mediating interactions that would not be possible otherwise. These water-bridged hydrogen bonds can contribute significantly to the stability of the complex. An MD simulation would track the residence time of water molecules in the binding site to identify those that are integral to the complex's structure.

The polarity of the solvent also affects the strength of electrostatic interactions. Studies on related nicotinamide compounds have shown that the stability of their complexes can vary with the composition of the solvent. nih.gov For instance, in a more polar solvent, the strength of direct hydrogen bonds between the ligand and receptor might be slightly diminished due to competition with the solvent for hydrogen bonding partners.

The table below summarizes the potential effects of the solvent on the binding of this compound to a receptor, as can be inferred from general principles and studies on similar molecules. mdpi.com

Solvent EffectDescriptionPotential Impact on Binding
Hydrophobic Effect The tendency of nonpolar groups to aggregate in aqueous solution.Stabilizes the binding of the iodomethylphenyl moiety in a hydrophobic pocket.
Water Bridges Water molecules forming hydrogen bonds with both ligand and receptor.Can increase the stability of the complex by mediating interactions.
Dielectric Screening The reduction of electrostatic interactions by the solvent.May slightly weaken direct electrostatic interactions between the ligand and receptor.
Solvation/Desolvation The energy cost of removing the ligand and binding site from the solvent.A significant energy penalty for desolvation can oppose binding.

Future Research and Preclinical Development of this compound

The trajectory of a promising chemical entity from a preliminary hit to a clinical candidate is paved with rigorous optimization and in-depth biological investigation. For this compound, a compound featuring a nicotinamide core linked to a substituted phenyl ring, the future of its development hinges on a multi-pronged approach. This involves enhancing its molecular properties for better therapeutic efficacy, precisely identifying its biological targets, and validating its activity in sophisticated disease models. The following sections outline the prospective research avenues for this compound.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(4-Iodo-2-methylphenyl)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling nicotinoyl chloride with 4-iodo-2-methylaniline under basic conditions. Key parameters include:
  • Catalyst : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Q. Optimization Table :

ParameterOptimal ConditionImpact on Yield
CatalystEDCI/HOBt85–90%
SolventDMF20% increase vs. THF
Temp.25°C5% faster kinetics

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:
  • HPLC-MS : Confirm molecular weight (expected m/z ~367.2) and purity (>95%) .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., iodophenyl proton shifts at δ 7.2–7.8 ppm) .
  • LogP : Use reverse-phase HPLC to estimate hydrophobicity (predicted logP ~2.5–3.0) .
  • PSA : Polar surface area (~70 Ų) calculated via computational tools to assess membrane permeability .

Advanced Research Questions

Q. What experimental approaches can elucidate the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :
  • In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • Kinetic analysis : Calculate intrinsic clearance (CLint) using the in vitro t1/2 method.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Q. Example Data :

Conditiont1/2 (min)CLint (µL/min/mg)
HLM + NADPH45 ± 525 ± 3

Q. How can structural modifications of this compound enhance its selectivity for NAD-dependent enzymes?

  • Methodological Answer :
  • Molecular docking : Use tools like AutoDock to model interactions with NAD-binding sites (e.g., sirtuins, PARPs) .
  • SAR studies : Modify the iodophenyl group (e.g., substituent size/charge) and assess enzyme inhibition (IC50).
  • Crystallography : Co-crystallize with target enzymes (e.g., SIRT1) to identify key binding residues .

Q. Example SAR Table :

SubstituentSIRT1 IC50 (µM)PARP1 Inhibition (%)
-I (Parent)1.2 ± 0.315 ± 2
-Br0.8 ± 0.225 ± 3
-CF30.5 ± 0.140 ± 5

Q. How can contradictory bioactivity data for this compound across cell lines be resolved?

  • Methodological Answer :
  • Dose-response profiling : Test efficacy in 3+ cell lines (e.g., HEK293, HepG2, MCF7) to identify lineage-specific effects .
  • Biomarker analysis : Measure NAD<sup>+</sup> levels (via LC-MS) and correlate with cytotoxicity .
  • Pathway inhibition : Use siRNA knockdown of target enzymes to validate mechanism .

Q. Example Contradiction Resolution :

  • In HEK293 cells, cytotoxicity (IC50 = 10 µM) correlates with NAD<sup>+</sup> depletion (40% reduction).
  • In MCF7 cells, no cytotoxicity observed despite 30% NAD<sup>+</sup> reduction, suggesting compensatory pathways .

Data Analysis & Validation Questions

Q. What computational tools are recommended for predicting off-target interactions of this compound?

  • Methodological Answer :
  • SwissTargetPrediction : Input SMILES to rank potential targets (e.g., kinases, GPCRs) .
  • Pharos : Explore Tox21 data for toxicity alerts (e.g., hepatotoxicity risk) .
  • Molecular dynamics (MD) : Simulate binding stability with NAD-dependent enzymes (GROMACS/AMBER) .

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Feasible Synthetic Routes

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N-(4-Iodo-2-methylphenyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(4-Iodo-2-methylphenyl)nicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.